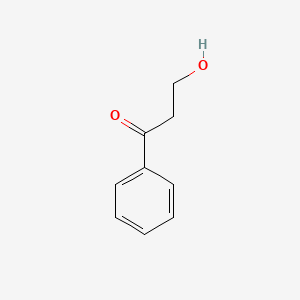3-Hydroxy-1-phenylpropan-1-one
CAS No.: 5650-41-9
Cat. No.: VC8455974
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 5650-41-9 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3-hydroxy-1-phenylpropan-1-one |
| Standard InChI | InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
| Standard InChI Key | PQCFUZMQHVIOSM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCO |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCO |
Chemical Identification and Structural Characteristics
Molecular Identity and Synonyms
3-Hydroxy-1-phenylpropan-1-one (IUPAC name: 3-hydroxy-1-phenylpropan-1-one) is systematically identified by its CAS registry number 5650-41-9 . Alternative designations include 3-hydroxypropiophenone and 1-propanone-3-hydroxy-1-phenyl, reflecting its functional groups and substitution pattern. The compound’s structure comprises a propan-1-one backbone with a hydroxyl group at the third carbon and a phenyl group attached to the carbonyl carbon (Figure 1).
Table 1: Key Identifiers of 3-Hydroxy-1-phenylpropan-1-one
| Property | Value | Source |
|---|---|---|
| Molecular formula | PubChem | |
| Molecular weight | 150.17 g/mol | PubChem |
| Exact mass | 150.06808 | PubChem |
| PSA (Polar Surface Area) | 37.30 Ų | Computed |
| LogP (Partition coefficient) | 1.32 | Computed |
Structural and Conformational Analysis
The molecule’s planar carbonyl group and hydroxyl moiety facilitate intramolecular hydrogen bonding, which stabilizes specific conformers. X-ray crystallographic studies of related compounds, such as 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one, reveal that the phenyl rings adopt near-orthogonal orientations, minimizing steric hindrance . Intermolecular O–H···O hydrogen bonds between hydroxyl and carbonyl groups further stabilize crystal packing, as observed in monoclinic systems . These structural insights are critical for understanding the compound’s solubility and reactivity.
Synthesis and Production Methods
Classical Synthetic Routes
The synthesis of 3-hydroxy-1-phenylpropan-1-one typically involves aldol condensation or Friedel-Crafts acylation. Mashraqui and Kellogg (1983) demonstrated its preparation via base-catalyzed condensation of acetophenone derivatives with formaldehyde, yielding β-hydroxy ketones . Rangnekar and Dhamnaskar (1988) optimized this process using microwave-assisted catalysis, reducing reaction times and improving yields .
Industrial-Scale Production
Shanghai Theorem Chemical Technology Co., Ltd., a leading manufacturer, produces 3-hydroxypropiophenone as a key intermediate for pharmaceuticals and agrochemicals . Industrial protocols emphasize cost-effective catalysts (e.g., NaOH or KOH) and solvent-free conditions to enhance sustainability .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Aldol condensation | NaOH | 78 | 6 h | |
| Microwave-assisted | KOH | 85 | 1.5 h | |
| Friedel-Crafts acylation | AlCl₃ | 65 | 8 h |
Physicochemical Properties
Thermal Stability and Phase Behavior
While the melting point of 3-hydroxy-1-phenylpropan-1-one remains undocumented in primary literature, analogs such as 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one exhibit melting points near 365 K . The compound’s thermal stability is influenced by hydrogen bonding, which raises the decomposition temperature relative to non-hydroxylated analogs.
Solubility and Partitioning
The hydroxyl group enhances aqueous solubility compared to simple propiophenones. Experimental LogP values (1.32) indicate moderate lipophilicity, suitable for membrane permeability in drug formulations.
Applications in Pharmaceutical and Chemical Industries
Pharmaceutical Intermediates
3-Hydroxypropiophenone is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-blockers. Its β-hydroxy ketone moiety undergoes stereoselective reduction to produce chiral alcohols, which are critical in synthesizing enantiomerically pure APIs .
Agrochemical Synthesis
Recent Research and Future Directions
Recent crystallographic studies of dichlorophenyl derivatives have elucidated hydrogen-bonding networks that could inform the design of co-crystals for improved drug delivery . Additionally, nitrated analogs (e.g., 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one) exhibit unique electronic properties, suggesting applications in materials science . Future research should prioritize eco-friendly synthesis methods and structure-activity relationship (SAR) studies to expand the compound’s utility.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume